molecular formula C6H7NO2 B6155885 5-isocyanato-3,4-dihydro-2H-pyran CAS No. 53035-98-6

5-isocyanato-3,4-dihydro-2H-pyran

Cat. No. B6155885
CAS RN: 53035-98-6
M. Wt: 125.1
InChI Key:
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Description

“5-isocyanato-3,4-dihydro-2H-pyran” is a derivative of 3,4-dihydro-2H-pyran (DHP), a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen . DHP is used as a protecting group for alcohols and is a colorless liquid .


Synthesis Analysis

The synthesis of functionalized 3,4-dihydro-2H-pyrans involves a catalytic multicomponent reaction . The conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction has been successfully utilized to synthesize 3,4-dihydro-2H-pyrans .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-pyran consists of a six-membered C5O ring with the unsaturation adjacent to oxygen . The isomeric 3,6-dihydropyran has a methylene separating the double bond and oxygen . The molecular formula of this compound is C6H7NO2 .


Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols . Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .


Physical And Chemical Properties Analysis

3,4-dihydro-2H-pyran is a colorless liquid . It has a molecular weight of 84.12 g/mol . The physical state at 20°C is liquid . The boiling point is 86°C and the density is 0.93 .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran in organic synthesis involves the formation of a THP ether when an alcohol reacts with DHP . This protects the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .

Safety and Hazards

3,4-dihydro-2H-pyran is highly flammable and can cause skin and eye irritation . It may also cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, lighting, and equipment .

Future Directions

The future directions of research on 3,4-dihydro-2H-pyran could involve further exploration of its conformational interconversion in both the neutral and cationic ground states . This could provide valuable insights into its structural similarity to cyclohexene, an important molecule in stereochemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-isocyanato-3,4-dihydro-2H-pyran involves the reaction of 5-hydroxy-3,4-dihydro-2H-pyran with phosgene to form 5-chloroformyl-3,4-dihydro-2H-pyran, which is then treated with ammonium carbonate to yield the desired product.", "Starting Materials": ["5-hydroxy-3,4-dihydro-2H-pyran", "phosgene", "ammonium carbonate"], "Reaction": [ "Step 1: 5-hydroxy-3,4-dihydro-2H-pyran is reacted with phosgene in the presence of a base such as triethylamine to form 5-chloroformyl-3,4-dihydro-2H-pyran.", "Step 2: The resulting 5-chloroformyl-3,4-dihydro-2H-pyran is then treated with ammonium carbonate in a solvent such as methanol to yield 5-isocyanato-3,4-dihydro-2H-pyran.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

53035-98-6

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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